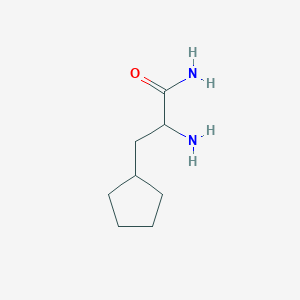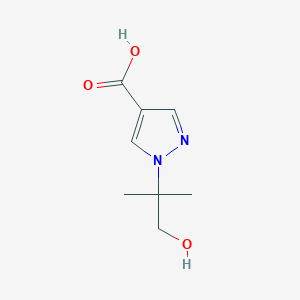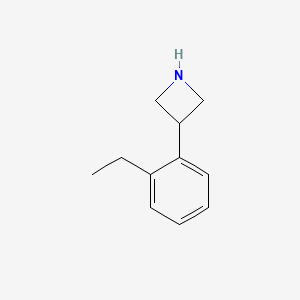
3,3,3-Trifluoro-2-hydroxy-2-(P-tolyl)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoro-2-hydroxy-2-(P-tolyl)propionic acid: is a fluorinated organic compound characterized by the presence of trifluoromethyl and hydroxy groups attached to a propionic acid backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2-hydroxy-2-(P-tolyl)propionic acid typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoroacetic acid and a suitable catalyst to introduce the trifluoromethyl group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality. Post-reaction purification steps, such as crystallization or distillation, are used to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3,3-Trifluoro-2-hydroxy-2-(P-tolyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 3,3,3-Trifluoro-2-oxo-2-(P-tolyl)propionic acid.
Reduction: Formation of 3,3,3-Trifluoro-2-hydroxy-2-(P-tolyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,3,3-Trifluoro-2-hydroxy-2-(P-tolyl)propionic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving fluorinated substrates. Its stability and reactivity make it a useful probe in biochemical assays.
Medicine: In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drug candidates.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, including agrochemicals and performance materials. Its unique properties contribute to the development of products with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of 3,3,3-Trifluoro-2-hydroxy-2-(P-tolyl)propionic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. The hydroxy group can participate in hydrogen bonding, further influencing the compound’s activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid
- 3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid
- 3,3,3-Trifluoropropionic acid
Comparison: Compared to similar compounds, 3,3,3-Trifluoro-2-hydroxy-2-(P-tolyl)propionic acid is unique due to the presence of the P-tolyl group, which imparts distinct chemical and physical properties. This structural difference can influence the compound’s reactivity, solubility, and interaction with biological targets, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C10H9F3O3 |
|---|---|
Molekulargewicht |
234.17 g/mol |
IUPAC-Name |
3,3,3-trifluoro-2-hydroxy-2-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H9F3O3/c1-6-2-4-7(5-3-6)9(16,8(14)15)10(11,12)13/h2-5,16H,1H3,(H,14,15) |
InChI-Schlüssel |
HTQNGPLHCGJKGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


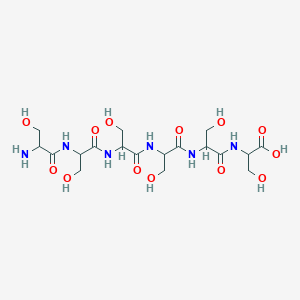
![3-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B15278291.png)

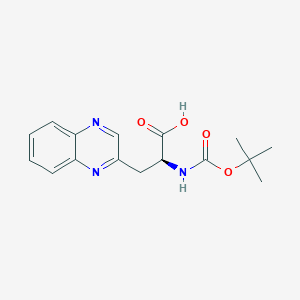
![Methyl 4-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B15278322.png)
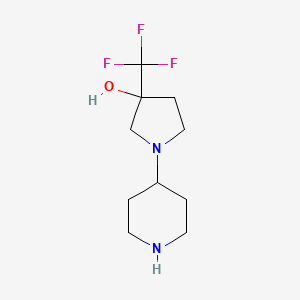


![5,6,7,8-Tetrahydro-pyrazo[1,5-a][1,4]diazepin-9-one](/img/structure/B15278353.png)
